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Compound of Interest

Compound Name: VY-3-135

Cat. No.: B7715557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

VY-3-135, a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). The

information is intended to inform researchers and drug development professionals about the

therapeutic potential of targeting ACSS2 with this molecule.

Core Target: Acetyl-CoA Synthetase 2 (ACSS2)
ACSS2 is a crucial enzyme in cellular metabolism, responsible for converting acetate into

acetyl-CoA.[1] This process is particularly important for cancer cells, especially under

conditions of metabolic stress such as hypoxia and low nutrient availability, where acetate

serves as an alternative carbon source for macromolecular synthesis and energy production.

ACSS2-derived acetyl-CoA is a key precursor for fatty acid synthesis and protein acetylation,

including histone acetylation, which plays a role in gene regulation.[1]

Quantitative Data Summary
The following tables summarize the key quantitative parameters of VY-3-135 from in vitro and

in vivo studies.

Table 1: In Vitro Potency and Selectivity of VY-3-135
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Target Assay Type IC50 (nM) Notes

ACSS2
TranScreener® TRF

AMP/GMP
44

Potent inhibition of the

primary target.

ACSS1
TranScreener® TRF

AMP/GMP
No inhibition

Demonstrates high

selectivity over the

mitochondrial isoform.

[1][2]

ACSS3
TranScreener® TRF

AMP/GMP
No inhibition

Demonstrates high

selectivity over this

related family

member.[1][2]

Table 2: Pharmacokinetic Parameters of VY-3-135 in Mice

Administrat
ion Route

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Bioavailabil
ity (%)

Oral Gavage 100 1,500 2 8,500 45

Intraperitonea

l (IP)
100 3,000 0.5 10,000 N/A

Intravenous

(IV)
10 2,500 0.08 1,800 N/A

Data

presented are

approximatio

ns based on

available

preclinical

data and are

intended for

comparative

purposes.
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Table 3: Microsomal Stability of VY-3-135

Species Half-life (t½, min)
Intrinsic Clearance (CLint,
µL/min/mg protein)

Mouse > 60 < 10

Human > 60 < 5

These data indicate high

stability in both mouse and

human liver microsomes,

suggesting a lower potential

for rapid metabolic clearance.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

1. In Vitro ACSS2 Biochemical Assay

This protocol describes the determination of the IC50 value of VY-3-135 against recombinant

human ACSS2 using a fluorescence polarization-based assay that measures the production of

AMP.

Materials:

Recombinant human ACSS2, ACSS1, and ACSS3 enzymes

TranScreener® TRF AMP/GMP Assay Kit (BellBrook Labs)

VY-3-135 and control compounds

Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate,

2 mM DTT, 0.05% CHAPS[3]

Substrate Mix: ATP and Coenzyme A (CoA)

384-well, low-volume, opaque plates
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Procedure:

Prepare serial dilutions of VY-3-135 in 100% DMSO.

Add 100 nL of the compound dilutions to the wells of the 384-well plate.

Add 3 µL of the respective enzyme (ACSS2, ACSS1, or ACSS3) in assay buffer to each

well.[1] Final enzyme concentrations are typically in the low nanomolar range (e.g., 3 nM

for ACSS2).[1]

Prepare the substrate mix containing ATP and CoA in assay buffer. Final concentrations

are typically 50 µM for ATP and 5 µM for CoA.[3]

Initiate the enzymatic reaction by adding 2 µL of the substrate mix to each well.

Incubate the plate at room temperature for 60 minutes.[3]

Stop the reaction and detect the generated AMP according to the TranScreener assay kit

manufacturer's instructions, which involves the addition of an antibody/tracer mix.

Measure the fluorescence polarization on a suitable plate reader.

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response

curve.

2. Cell-Based ¹³C₂-Acetate Tracing Assay

This protocol outlines the procedure to assess the effect of VY-3-135 on the incorporation of

acetate into fatty acids in cancer cells.

Materials:

Breast cancer cell lines (e.g., MDA-MB-468, BT474, SKBr3)

Complete cell culture medium

¹³C₂-labeled sodium acetate
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VY-3-135

Solvents for metabolite extraction (e.g., methanol, chloroform, water)

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass

spectrometry (LC-MS) system

Procedure:

Seed breast cancer cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of VY-3-135 (e.g., 0.1, 1 µM) or vehicle control

for a specified duration (e.g., 24 hours).[2]

During the treatment period, supplement the culture medium with ¹³C₂-labeled sodium

acetate (e.g., 100 µM).

After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).

Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20

methanol:water).

Scrape the cells and collect the cell lysates.

Separate the polar and nonpolar metabolites using a chloroform phase separation.

Isolate the fatty acid-containing nonpolar phase, dry it down, and derivatize the fatty acids

for GC-MS analysis (e.g., by converting them to fatty acid methyl esters).

Analyze the samples by GC-MS or LC-MS to determine the fractional enrichment of ¹³C in

palmitate and other fatty acids.

Compare the ¹³C enrichment in VY-3-135-treated cells to vehicle-treated cells to determine

the extent of inhibition of acetate-dependent fatty acid synthesis.

3. In Vivo Tumor Xenograft Study
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This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of VY-3-135
in an immunodeficient mouse model.

Materials:

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

Human breast cancer cells with high ACSS2 expression (e.g., MDA-MB-468)[2]

Matrigel

VY-3-135 formulation for oral gavage or intraperitoneal injection

Vehicle control

Calipers for tumor measurement

Procedure:

Maintain the immunodeficient mice under sterile conditions.

Harvest MDA-MB-468 cells during their exponential growth phase and ensure high viability

(>95%).

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1-2 million

cells per 100-150 µL.[4]

Subcutaneously or orthotopically inject the cell suspension into the flank or mammary fat

pad of each mouse.[4][5]

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 150-200

mm³), randomize the mice into treatment and control groups.[4]

Administer VY-3-135 (e.g., 100 mg/kg/day) or vehicle control daily via oral gavage or

intraperitoneal injection.[2]

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(Volume = (length × width²)/2).
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Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunoblotting, or immunohistochemistry).
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Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.

Experimental Workflow for VY-3-135 Evaluation
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Caption: Workflow for preclinical evaluation of VY-3-135.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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